molecular formula C9H15N3 B1443031 3-(2-methyl-1H-imidazol-1-yl)piperidine CAS No. 1251106-93-0

3-(2-methyl-1H-imidazol-1-yl)piperidine

Cat. No.: B1443031
CAS No.: 1251106-93-0
M. Wt: 165.24 g/mol
InChI Key: RKGOASXMKWMIMO-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-imidazol-1-yl)piperidine is a chemical compound with the CAS Number: 1251106-93-0 . It has a molecular weight of 165.24 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 165.24 . The storage temperature is room temperature .

Scientific Research Applications

Human Histamine H3 Receptor Agonists

  • Human Histamine H3 Receptor Agonists : Certain derivatives of 3-(2-methyl-1H-imidazol-1-yl)piperidine, particularly piperidine derivatives, demonstrate moderate to high affinity as human histamine H3 receptor agonists. These compounds are selective, with a clear preference for the H3 receptor over the closely related H4 receptor. This is indicative of their potential in treating disorders related to the histamine H3 receptor (Ishikawa et al., 2010).

Novel Histamine H3 Receptor Antagonists

  • Novel Histamine H3 Receptor Antagonists : Piperidine-based compounds, such as 4-[(1H-imidazol-4-yl)methyl]piperidine, have been identified as potent histamine H3 receptor antagonists. These compounds are notable for their effectiveness and potential therapeutic applications in treating conditions associated with histamine H3 receptors (Vaccaro et al., 2006).

Synthesis of Azolyl Piperidines

  • Synthesis of Azolyl Piperidines : A method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, including derivatives of this compound, has been developed. This process is valuable in creating benzo analogues of these compounds, showing its utility in organic chemistry and drug development (Shevchuk et al., 2012).

Anaplastic Lymphoma Kinase Inhibitors

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors : Piperidine derivatives, including those related to this compound, have been studied as ALK inhibitors for cancer treatment. These compounds show potential in achieving effective therapeutic outcomes in cancer therapies (Teffera et al., 2013).

Anti-Malarial Agent Synthesis

  • Anti-Malarial Agent Synthesis : Piperidine derivatives have been synthesized as potential anti-malarial agents. The process involves nucleophilic reactions and shows promise in creating effective treatments against malaria (Guo Qian-yi, 2011).

Reduction of CYP450 Inhibition

  • Reduction of CYP450 Inhibition : Certain piperidine derivatives have been identified to display low inhibitory profiles for CYP2D6 and CYP3A4, important enzymes in drug metabolism. This suggests their potential in reducing drug-drug interactions (Berlin et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition : Benzimidazole derivatives including piperidine-based compounds have been studied for their inhibitory action against corrosion of steel in acidic environments. This highlights their potential use in industrial applications (Yadav et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in this compound can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes . Additionally, this compound may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . It may also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . Additionally, this compound can affect the stability and degradation of proteins by interacting with proteolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity and adverse effects . Studies have identified threshold doses at which the compound transitions from being beneficial to harmful . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific cellular compartments, influencing its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy . Studies have shown that this compound can accumulate in the nucleus, mitochondria, or other organelles, influencing various cellular processes .

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGOASXMKWMIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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